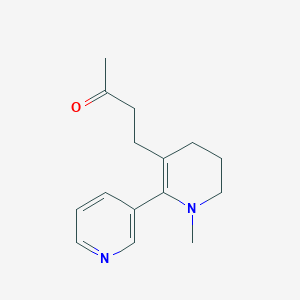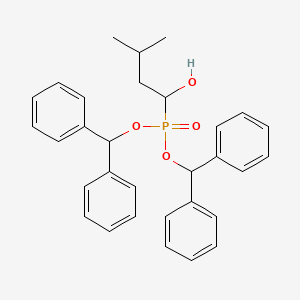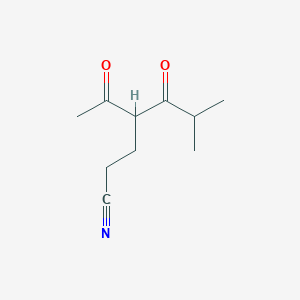
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is a chemical compound that features a unique combination of trichloroacetamide and iodothiophene sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 5-iodothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Electrophilic Aromatic Substitution: The iodothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while electrophilic aromatic substitution with a halogen would yield a halogenated thiophene derivative.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as conducting polymers.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide involves its ability to participate in various chemical reactions due to its reactive functional groups. The trichloroacetamide group can act as an electrophile in nucleophilic substitution reactions, while the iodothiophene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the iodothiophene sulfonyl group.
5-Iodothiophene-2-sulfonyl Chloride: Contains the iodothiophene sulfonyl group but lacks the trichloroacetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is unique due to the combination of the trichloroacetamide and iodothiophene sulfonyl groups
Propriétés
Numéro CAS |
89607-84-1 |
|---|---|
Formule moléculaire |
C6H3Cl3INO3S2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(5-iodothiophen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C6H3Cl3INO3S2/c7-6(8,9)5(12)11-16(13,14)4-2-1-3(10)15-4/h1-2H,(H,11,12) |
Clé InChI |
HWNKTDZFBHRYQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)I)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
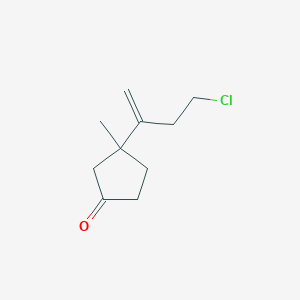
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
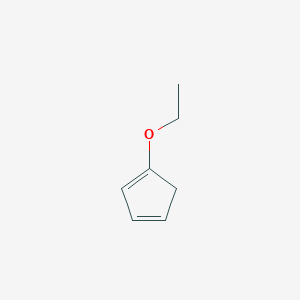
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

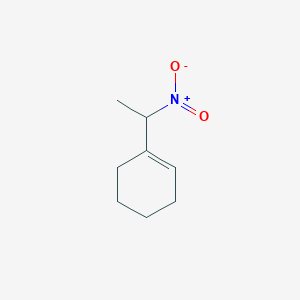
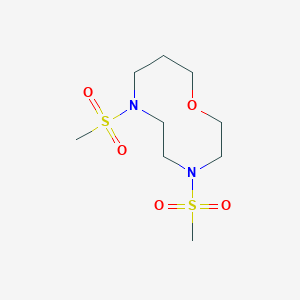
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
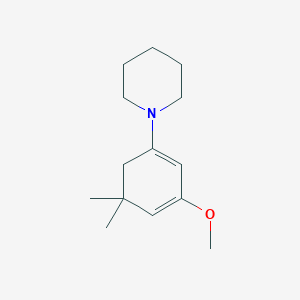
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
